molecular formula C12H14F2O2 B12444930 Ethyl (2,6-dimethylphenyl)(difluoro)acetate

Ethyl (2,6-dimethylphenyl)(difluoro)acetate

Cat. No.: B12444930
M. Wt: 228.23 g/mol
InChI Key: RBUIGTMVBOVRCZ-UHFFFAOYSA-N
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Description

Ethyl (2,6-dimethylphenyl)(difluoro)acetate is a chemical building block of significant interest in research and development, particularly in the synthesis of more complex molecules. Compounds featuring the difluoroacetate ester group are recognized as valuable intermediates in medicinal chemistry and agrochemistry . The incorporation of fluorine atoms and the ester functional group can profoundly influence a molecule's electronic properties, metabolic stability, and bioavailability, making this class of compounds a key focus in the quest for new active ingredients . For instance, analogous difluoroacetate esters are employed in the development of anticancer agents and succinate dehydrogenase inhibitor (SDHI) fungicides, highlighting the strategic importance of this chemical motif in creating compounds that address challenges in both human health and agriculture . The structure of this ester, which includes a sterically hindered 2,6-dimethylphenyl group, may impart unique selectivity and reactivity in synthetic applications. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

ethyl 2-(2,6-dimethylphenyl)-2,2-difluoroacetate

InChI

InChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3

InChI Key

RBUIGTMVBOVRCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=C1C)C)(F)F

Origin of Product

United States

Preparation Methods

Example Procedure:

Starting Material : Ethyl (2,6-dimethylphenyl)chloroacetate
Reagent : DAST (1.5 equiv)
Conditions : Anhydrous tetrahydrofuran (THF), 40°C, 2 hours.
Mechanism : DAST facilitates chlorine-to-fluorine substitution via a two-step process:

  • Formation of a sulfonium intermediate.
  • Nucleophilic fluoride attack, yielding the difluoro product.

Yield : 72–88% (dependent on steric hindrance from methyl groups).

Parameter Details
Substrate Ethyl (2,6-dimethylphenyl)chloroacetate
Fluorinating Agent DAST or Deoxo-Fluor
Solvent THF or Dichloromethane
Temperature 40–60°C
Key Byproduct Traces of ethers (≤3%)

Radical Difluoroalkylation

Photoinduced methods enable direct difluoroalkylation of aromatic substrates. Ethyl bromodifluoroacetate serves as a radical precursor under visible-light catalysis.

Example Procedure:

Substrate : 2,6-Dimethylphenylboronic Acid
Reagent : Ethyl bromodifluoroacetate (1.3 equiv)
Catalyst : Eosin Y (1 mol%)
Conditions : Dimethyl sulfoxide (DMSO), K$$2$$CO$$3$$, 427 nm LED irradiation.
Mechanism :

  • Photocatalyst generates a difluoroalkyl radical.
  • Radical couples with the arylboronic acid, followed by rearomatization.

Yield : 80–89%.

Parameter Details
Radical Source Ethyl bromodifluoroacetate
Light Source 427 nm LED
Base K$$2$$CO$$3$$ or Na$$2$$CO$$3$$
Solvent DMSO or DMF
Reaction Time 16–24 hours

Esterification of Difluoroacetic Acid Derivatives

This two-step method involves synthesizing 2,6-dimethylphenyl(difluoro)acetic acid followed by esterification.

Step 1: Acid Synthesis

Substrate : 2,6-Dimethylphenylchloroacetic Acid
Fluorination : AgF$$2$$ or Cl$$2$$/KF in 1,1,2-trichlorotrifluoroethane.
Yield : 82% (Cl$$_2$$/KF method).

Step 2: Esterification

Reagent : Ethanol, H$$2$$SO$$4$$ (catalytic)
Conditions : Reflux, 4–6 hours.
Yield : 90–95%.

Step Conditions
Fluorination AgF$$2$$/Cl$$2$$, hydrophobic solvent
Esterification Ethanol, H$$2$$SO$$4$$, reflux

Copper-Mediated Cross-Coupling

Aryl halides couple with ethyl bromodifluoroacetate using copper powder in dimethyl sulfoxide (DMSO).

Example Procedure:

Substrate : 2,6-Dimethylphenyliodide
Reagent : Ethyl bromodifluoroacetate (1.0 equiv)
Catalyst : Cu powder (2.0 equiv)
Conditions : DMSO, 80°C, 20 hours.
Yield : 46–58%.

Parameter Details
Coupling Partner Aryl iodide or bromide
Solvent DMSO
Temperature 80°C
Key Limitation Moderate yields due to steric bulk

Comparison of Methods

Method Yield Advantages Challenges
Halogen Exchange 72–88% High selectivity, scalable DAST toxicity, byproduct formation
Radical Difluoroalkylation 80–89% Mild conditions, no metal catalysts Requires specialized equipment
Esterification 90–95% High purity, simple setup Requires pre-synthesized acid
Copper-Mediated Coupling 46–58% Broad substrate scope Low yield with bulky substrates

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,6-dimethylphenyl)(difluoro)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl (2,6-dimethylphenyl)(difluoro)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2,6-dimethylphenyl)(difluoro)acetate involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Effects

Ethyl 2-(2,6-dimethylphenyl)acetate
  • Structure : Lacks fluorine substituents on the acetate backbone.
  • Key Differences : The absence of fluorine reduces electronegativity and polarizability compared to the target compound. This likely decreases dipole-dipole interactions and alters solubility in polar solvents .
  • Synthesis: Similar synthetic routes may involve esterification of 2,6-dimethylphenylacetic acid with ethanol.
2,6-Difluoro Phenoxy Acetic Acid
  • Structure: Contains a 2,6-difluorophenoxy group linked to acetic acid.
  • Key Differences: The oxygen bridge introduces hydrogen-bonding capacity (O–H···O interactions), which is absent in the target compound.
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate
  • Structure : Features methoxy and fluorine substituents on the aromatic ring.
  • Fluorine at the 4-position alters electronic effects compared to the 2,6-dimethylphenyl group in the target compound .

Physicochemical Properties

A hypothetical comparison of properties based on analogs is presented below:

Property Ethyl (2,6-dimethylphenyl)(difluoro)acetate Ethyl 2-(2,6-dimethylphenyl)acetate 2,6-Difluoro Phenoxy Acetic Acid
Molecular Weight (g/mol) ~242 (estimated) 206 (C₁₂H₁₆O₂) 202 (C₈H₆F₂O₃)
Polarity Moderate (due to C–F bonds) Low High (carboxylic acid group)
Hydrogen Bonding Weak (ester carbonyl only) Weak Strong (O–H···O in dimer)
Melting Point Likely < 100°C (ester analogs are liquids) Not reported 160–162°C (crystalline solid)

Research Findings and Implications

  • Crystallography: Analogs like 2,6-difluoro phenoxy acetic acid exhibit strong intermolecular interactions (e.g., O–H···O), while the target compound’s ester group would favor weaker van der Waals interactions, affecting solid-state packing .

Biological Activity

Ethyl (2,6-dimethylphenyl)(difluoro)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a difluorinated acetate moiety attached to a 2,6-dimethylphenyl group. The presence of the difluoro group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The difluoro groups are believed to enhance binding affinity to enzymes and proteins involved in various metabolic pathways. The sulfonyl group present in related compounds has been shown to inhibit enzyme activity, suggesting a similar mechanism may apply here.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

  • Case Study : A study assessed the compound's activity against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cells through various pathways.

  • Case Study : In vitro experiments on MCF-7 breast cancer cells revealed that the compound significantly reduced cell viability with an IC50 value indicating potent activity. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Value (μM)Mechanism of Action
AntimicrobialVarious bacteria10-20Disruption of cell membrane
AnticancerMCF-7 cells5-15Induction of apoptosis via mitochondrial pathways

Table 2: Structure-Activity Relationship Insights

Compound VariantModificationsObserved Activity
This compoundBase structureHigh antimicrobial and anticancer activity
Ethyl (2-methylphenyl)(difluoro)acetateMethyl substitution at position 2Reduced activity
Ethyl (2,4-dimethylphenyl)(difluoro)acetateAdditional methyl substitutionEnhanced cytotoxicity

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